molecular formula C71H119NO27 B1463683 Methoxytrityl-N-PEG24-acid CAS No. 1334177-99-9

Methoxytrityl-N-PEG24-acid

Cat. No.: B1463683
CAS No.: 1334177-99-9
M. Wt: 1418.7 g/mol
InChI Key: IKBZDOBLUDXNKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxytrityl-N-PEG24-acid is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methoxytrityl chloride. The process typically involves the activation of PEG with methoxytrityl chloride under controlled conditions to form the desired compound . The reaction is carried out in an organic solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Methoxytrityl-N-PEG24-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized PEG derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Methoxytrityl-N-PEG24-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methoxytrityl-N-PEG24-acid involves its ability to modify and stabilize proteins. The compound interacts with specific amino acid residues in proteins, forming stable conjugates that enhance the stability and solubility of the proteins . This interaction is crucial for its applications in proteomics and drug delivery systems.

Comparison with Similar Compounds

Methoxytrityl-N-PEG24-acid can be compared with other PEGylated compounds, such as:

These compounds share similar properties but differ in their PEG chain lengths and functional groups, which can influence their specific applications and effectiveness.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H119NO27/c1-75-69-14-12-68(13-15-69)71(66-8-4-2-5-9-66,67-10-6-3-7-11-67)72-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-63-99-65-64-98-62-60-96-58-56-94-54-52-92-50-48-90-46-44-88-42-40-86-38-36-84-34-32-82-30-28-80-26-24-78-22-20-76-18-16-70(73)74/h2-15,72H,16-65H2,1H3,(H,73,74)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBZDOBLUDXNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H119NO27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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